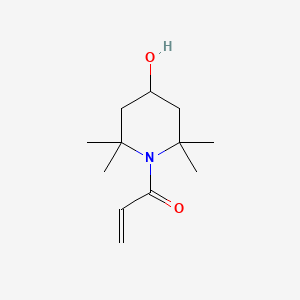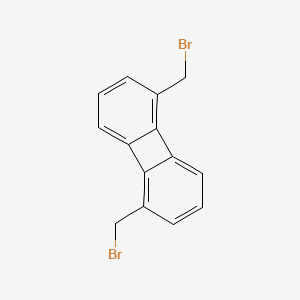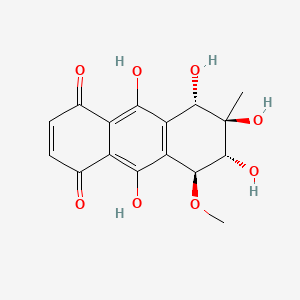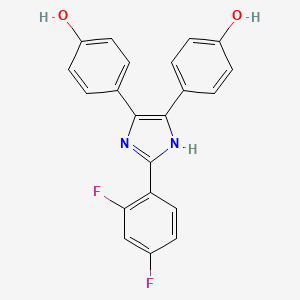![molecular formula C26H19N3O2S B14345961 8-[(Benzenesulfonyl)methyl]-2,3-diphenylpyrido[2,3-b]pyrazine CAS No. 90808-99-4](/img/structure/B14345961.png)
8-[(Benzenesulfonyl)methyl]-2,3-diphenylpyrido[2,3-b]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-[(Benzenesulfonyl)methyl]-2,3-diphenylpyrido[2,3-b]pyrazine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrido[2,3-b]pyrazine core, which is a fused bicyclic structure containing nitrogen atoms. The presence of benzenesulfonyl and diphenyl groups adds to its chemical diversity and potential reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(Benzenesulfonyl)methyl]-2,3-diphenylpyrido[2,3-b]pyrazine typically involves multi-step organic reactions One common method includes the initial formation of the pyrido[2,3-b]pyrazine core through cyclization reactionsThe reaction conditions often require the use of catalysts, such as palladium, and specific reagents like halogenated precursors .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and microwave-assisted synthesis can be employed to enhance reaction efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
8-[(Benzenesulfonyl)methyl]-2,3-diphenylpyrido[2,3-b]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzenesulfonyl or pyrido[2,3-b]pyrazine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenated compounds, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
8-[(Benzenesulfonyl)methyl]-2,3-diphenylpyrido[2,3-b]pyrazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and optoelectronic devices.
Wirkmechanismus
The mechanism of action of 8-[(Benzenesulfonyl)methyl]-2,3-diphenylpyrido[2,3-b]pyrazine involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with proteins or enzymes, potentially inhibiting their activity. The pyrido[2,3-b]pyrazine core may also interact with DNA or other biomolecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrido[2,3-b]pyrazine derivatives: These compounds share the same core structure but differ in their substituents.
Benzenesulfonyl derivatives: Compounds with similar benzenesulfonyl groups but different core structures.
Diphenyl derivatives: Compounds containing diphenyl groups attached to different core structures.
Uniqueness
8-[(Benzenesulfonyl)methyl]-2,3-diphenylpyrido[2,3-b]pyrazine is unique due to the combination of its pyrido[2,3-b]pyrazine core with benzenesulfonyl and diphenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Eigenschaften
CAS-Nummer |
90808-99-4 |
|---|---|
Molekularformel |
C26H19N3O2S |
Molekulargewicht |
437.5 g/mol |
IUPAC-Name |
8-(benzenesulfonylmethyl)-2,3-diphenylpyrido[2,3-b]pyrazine |
InChI |
InChI=1S/C26H19N3O2S/c30-32(31,22-14-8-3-9-15-22)18-21-16-17-27-26-25(21)28-23(19-10-4-1-5-11-19)24(29-26)20-12-6-2-7-13-20/h1-17H,18H2 |
InChI-Schlüssel |
MJLFEMMNHOXMGG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CN=C3N=C2C4=CC=CC=C4)CS(=O)(=O)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,4-Dibromo-6-[(3,5-dibromo-4-hydroxyphenyl)methyl]phenol](/img/structure/B14345888.png)
![Dimethyl [2-(prop-2-en-1-yl)hept-1-en-1-yl]boronate](/img/structure/B14345893.png)



![4,4'-{[1,1'-Biphenyl]-4,4'-diylbis[(E)diazene-2,1-diyl]}bis(2-hydroxybenzaldehyde)](/img/structure/B14345926.png)

![Propanedinitrile, [(2,4-dihydroxyphenyl)methylene]-](/img/structure/B14345938.png)

![{1,6-Bis(octyloxy)-3-[(octyloxy)carbonyl]-1,6-dioxohexan-3-yl}phosphonic acid](/img/structure/B14345945.png)


